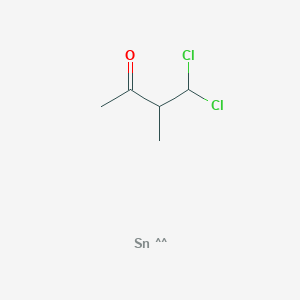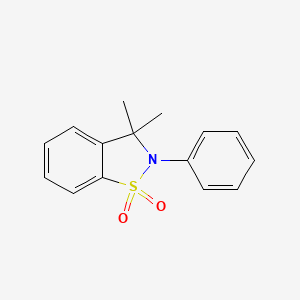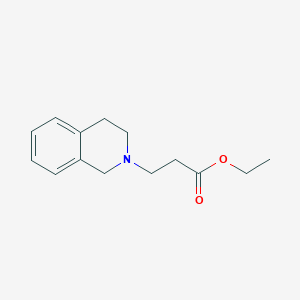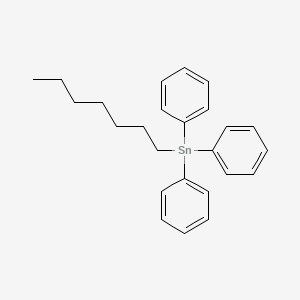
N-(1-(9-(3-Methylbutyl)-9H-carbazol-3-yl)ethyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(9-(3-Methylbutyl)-9H-carbazol-3-yl)ethyl)formamide is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(9-(3-Methylbutyl)-9H-carbazol-3-yl)ethyl)formamide typically involves multi-step organic reactions. One common method starts with the synthesis of the carbazole core, followed by the introduction of the 3-methylbutyl group and the formamide moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification methods to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: N-(1-(9-(3-Methylbutyl)-9H-carbazol-3-yl)ethyl)formamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
N-(1-(9-(3-Methylbutyl)-9H-carbazol-3-yl)ethyl)formamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of N-(1-(9-(3-Methylbutyl)-9H-carbazol-3-yl)ethyl)formamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Comparison with Other Similar Compounds: N-(1-(9-(3-Methylbutyl)-9H-carbazol-3-yl)ethyl)formamide can be compared with other carbazole derivatives, such as:
- N-(1-(9H-carbazol-3-yl)ethyl)formamide
- N-(1-(9-(2-Methylpropyl)-9H-carbazol-3-yl)ethyl)formamide
- N-(1-(9-(4-Methylpentyl)-9H-carbazol-3-yl)ethyl)formamide
Uniqueness: The uniqueness of this compound lies in its specific structural features, such as the presence of the 3-methylbutyl group, which may confer distinct chemical and biological properties compared to other carbazole derivatives.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
特性
CAS番号 |
52916-28-6 |
|---|---|
分子式 |
C20H24N2O |
分子量 |
308.4 g/mol |
IUPAC名 |
N-[1-[9-(3-methylbutyl)carbazol-3-yl]ethyl]formamide |
InChI |
InChI=1S/C20H24N2O/c1-14(2)10-11-22-19-7-5-4-6-17(19)18-12-16(8-9-20(18)22)15(3)21-13-23/h4-9,12-15H,10-11H2,1-3H3,(H,21,23) |
InChIキー |
NUYSVIQWASSMGG-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCN1C2=C(C=C(C=C2)C(C)NC=O)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14635356.png)
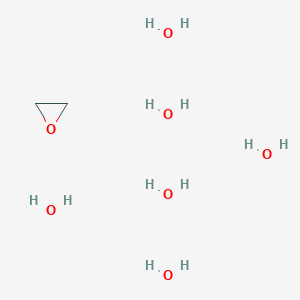
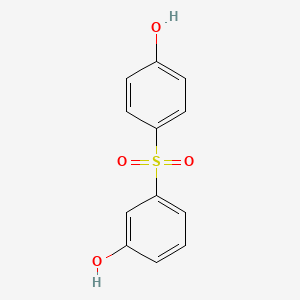
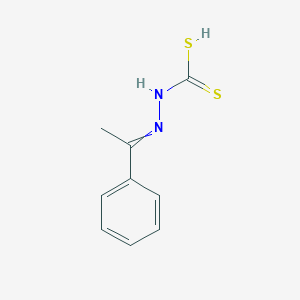
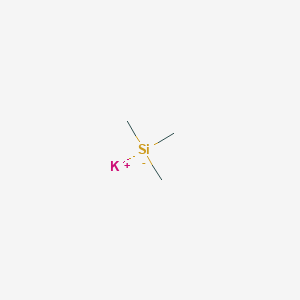
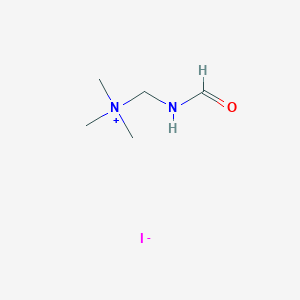

![Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14635408.png)

